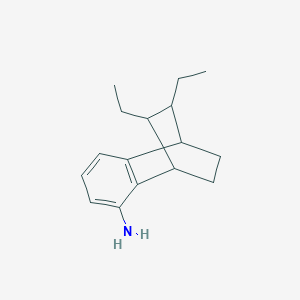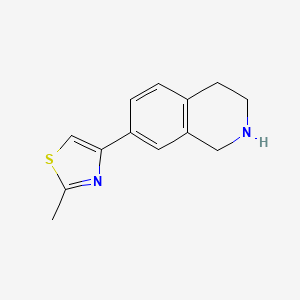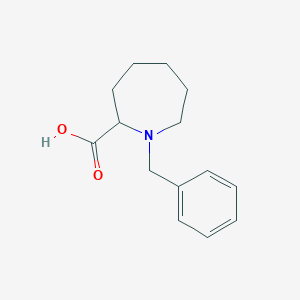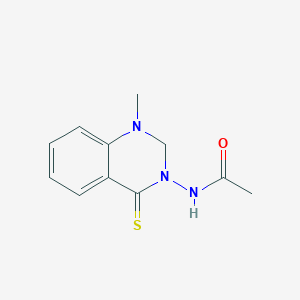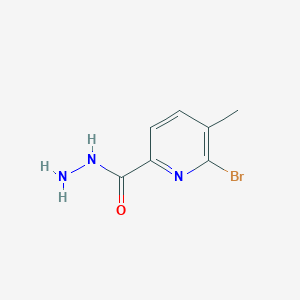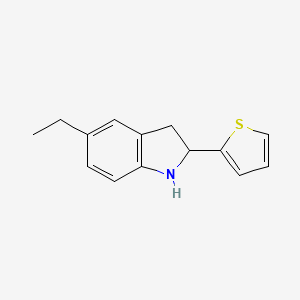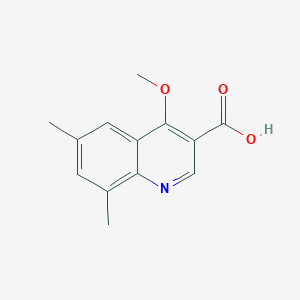
4-Methoxy-6,8-dimethylquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-6,8-dimethylquinoline-3-carboxylic acid is a versatile chemical compound with a unique molecular structure. It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. This compound has a molecular weight of 231.25 g/mol and is known for its wide range of applications in various fields, including medicinal and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6,8-dimethylquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate. This reaction is typically carried out at room temperature in various solvents such as methanol, ether, acetonitrile, and dichloromethane, using a catalytic amount of PEG-supported sulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves optimizing reaction conditions to maximize yield and purity. This may include the use of microwave and ultraviolet irradiation-promoted synthesis, eco-friendly and safe reusable catalysts, and solvent-free reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6,8-dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties .
Scientific Research Applications
4-Methoxy-6,8-dimethylquinoline-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methoxy-6,8-dimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the quinoline ring .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methoxy-6,8-dimethylquinoline-3-carboxylic acid include other quinoline derivatives such as:
- 2,4-Dimethylquinoline-3-carboxylic acid
- 4-Hydroxy-2-quinolinecarboxylic acid
- 6,8-Dimethylquinoline-3-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of the methoxy group at the 4-position. This functional group can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-methoxy-6,8-dimethylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-7-4-8(2)11-9(5-7)12(17-3)10(6-14-11)13(15)16/h4-6H,1-3H3,(H,15,16) |
InChI Key |
IGNINTBMCSZEEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(C=N2)C(=O)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


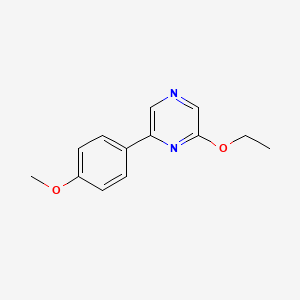

![isoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B11877903.png)
![5,5-Difluoro-5a-methyl-1H,4H,4aH,5H,5aH,6H-cyclopropa[f]indazole-3-carboxylic acid](/img/structure/B11877905.png)
